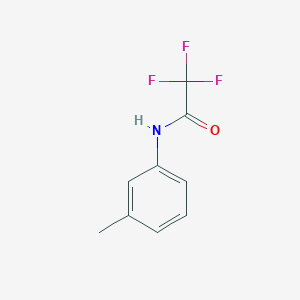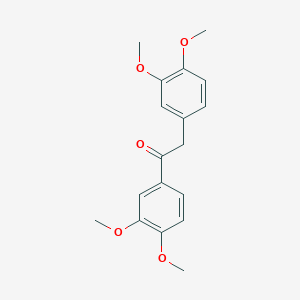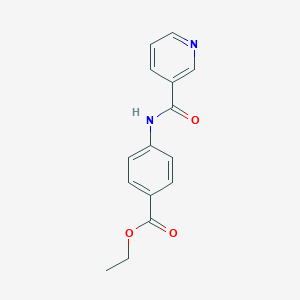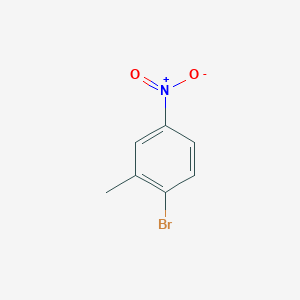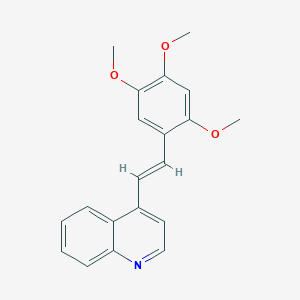
4-(2,4,5-Trimethoxystyryl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4,5-Trimethoxystyryl)quinoline, also known as TMSQ, is a fluorescent compound that has been widely used in scientific research. It is a derivative of quinoline that possesses unique properties that make it useful in various applications.
作用機序
The mechanism of action of 4-(2,4,5-Trimethoxystyryl)quinoline involves the formation of an excited state after absorption of light. The excited state of 4-(2,4,5-Trimethoxystyryl)quinoline can transfer energy to nearby molecules, leading to fluorescence emission. The fluorescence emission of 4-(2,4,5-Trimethoxystyryl)quinoline is highly dependent on the local environment, such as pH and polarity.
生化学的および生理学的効果
4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, 4-(2,4,5-Trimethoxystyryl)quinoline has been shown to have a high affinity for DNA and has been used as a probe for DNA detection.
実験室実験の利点と制限
4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, including its high fluorescence quantum yield, stability, and sensitivity. However, 4-(2,4,5-Trimethoxystyryl)quinoline has limitations, such as its sensitivity to pH and polarity, which can affect its fluorescence emission.
将来の方向性
There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research. One direction is the development of 4-(2,4,5-Trimethoxystyryl)quinoline-based sensors for the detection of other metal ions. Another direction is the use of 4-(2,4,5-Trimethoxystyryl)quinoline as a probe for the detection of other biological molecules, such as RNA and carbohydrates. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline can be used as a fluorescent marker for the imaging of other organelles in live cells.
Conclusion:
In conclusion, 4-(2,4,5-Trimethoxystyryl)quinoline is a fluorescent compound that has been widely used in scientific research. Its unique properties make it useful in various applications, such as metal ion sensing, DNA detection, and live-cell imaging. The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves a condensation reaction, and its mechanism of action involves the formation of an excited state after absorption of light. 4-(2,4,5-Trimethoxystyryl)quinoline has several advantages for lab experiments, but it also has limitations. There are several future directions for the use of 4-(2,4,5-Trimethoxystyryl)quinoline in scientific research, which can lead to the development of new applications and discoveries.
合成法
The synthesis of 4-(2,4,5-Trimethoxystyryl)quinoline involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a condensation reaction, resulting in the formation of 4-(2,4,5-Trimethoxystyryl)quinoline. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
4-(2,4,5-Trimethoxystyryl)quinoline has been used extensively in scientific research as a fluorescent probe for various applications. It has been used as a sensor for metal ions, such as copper, mercury, and silver. 4-(2,4,5-Trimethoxystyryl)quinoline has also been used as a probe for biological molecules, such as DNA and proteins. Furthermore, 4-(2,4,5-Trimethoxystyryl)quinoline has been used as a fluorescent marker for live-cell imaging.
特性
CAS番号 |
2878-62-8 |
|---|---|
製品名 |
4-(2,4,5-Trimethoxystyryl)quinoline |
分子式 |
C20H19NO3 |
分子量 |
321.4 g/mol |
IUPAC名 |
4-[(E)-2-(2,4,5-trimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C20H19NO3/c1-22-18-13-20(24-3)19(23-2)12-15(18)9-8-14-10-11-21-17-7-5-4-6-16(14)17/h4-13H,1-3H3/b9-8+ |
InChIキー |
XPYLMRIXEKTASO-CMDGGOBGSA-N |
異性体SMILES |
COC1=CC(=C(C=C1/C=C/C2=CC=NC3=CC=CC=C23)OC)OC |
SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
正規SMILES |
COC1=CC(=C(C=C1C=CC2=CC=NC3=CC=CC=C23)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



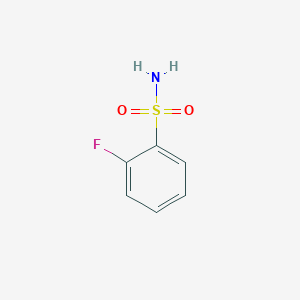


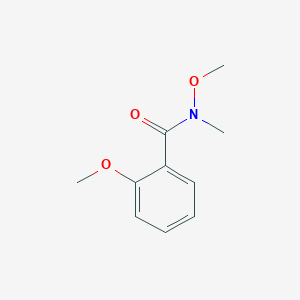

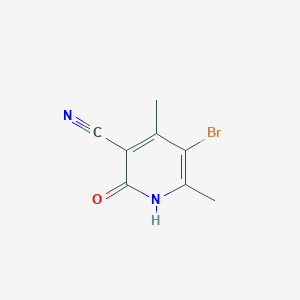
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)


